
3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate is a complex organic compound belonging to the benzofuran class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups .
Scientific Research Applications
3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen.
Coumarin: Another benzofuran derivative with different functional groups
Uniqueness
3-Benzofurancarboxylic acid, 7-((dimethylamino)methyl)-6-hydroxy-2-methyl-, ethyl ester, tartrate is unique due to its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. Its combination of a benzofuran core with a dimethylamino group and an ethyl ester makes it particularly versatile for various applications .
Properties
CAS No. |
100347-59-9 |
|---|---|
Molecular Formula |
C19H25NO10 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;ethyl 7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H19NO4.C4H6O6/c1-5-19-15(18)13-9(2)20-14-10(13)6-7-12(17)11(14)8-16(3)4;5-1(3(7)8)2(6)4(9)10/h6-7,17H,5,8H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
JFNTYLIADKZCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=CC(=C2CN(C)C)O)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


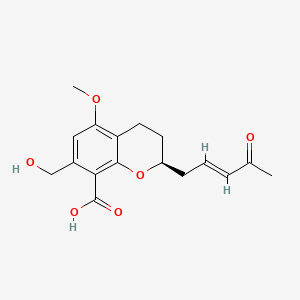
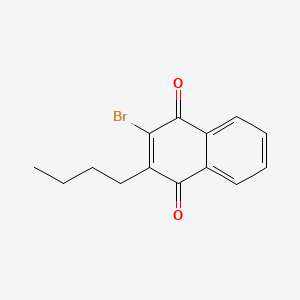

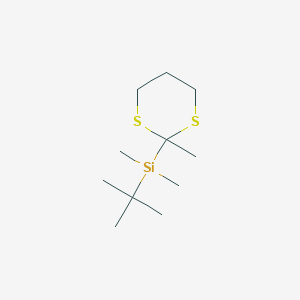
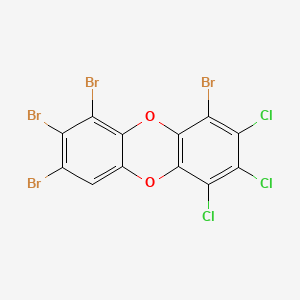
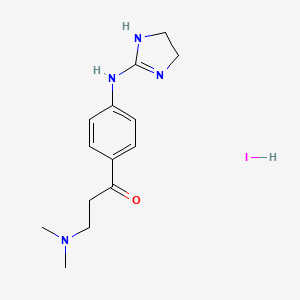
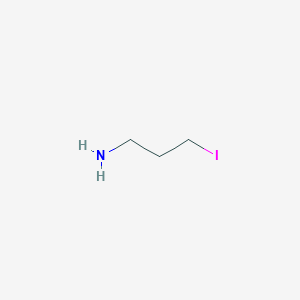
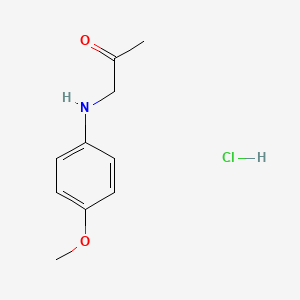
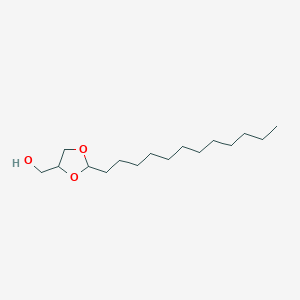
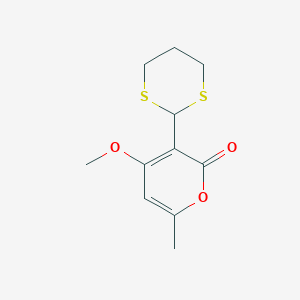



![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
